Product packaging for GLYCERETH-7 BENZOATE(Cat. No.:CAS No. 139247-28-2)

GLYCERETH-7 BENZOATE

Cat. No.: B1178338
CAS No.: 139247-28-2
Attention: For research use only. Not for human or veterinary use.
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Description

GLYCERETH-7 BENZOATE (CAS 139247-28-2) is an ester of benzoic acid and a PEG ether of glycerin with an average of 7 moles of ethylene oxide . This chemical is of significant interest in formulation research for its multifunctional properties, primarily acting as an effective emollient and solvent . Its key research value lies in its ability to improve the interaction between different phases in emulsions, confer transparency and clarity to formulations, and stabilize emulsions, making it a valuable subject for studies in complex delivery systems . Primary Research Applications & Value In investigative studies, this compound is applied in the development of decorative cosmetics, skin care products (including facial and body care), hair care formulations (shampoos, conditioners), and various toiletries . Its utility extends to pharmaceutical research, where it is investigated as an emollient and lubricant . Researchers value its medium sensory profile and its role as a water-dispersible coupler in hydro-alcoholic systems, which is crucial for developing products like perfumes and certain topical solutions . It is particularly noted for its non-oily, spreading characteristics in greaseless skin creams, body lotions, and vanishing creams . Typical Physical Properties For identification and experimental reproducibility, researchers should note the following typical properties: the compound is a clear straw to colorless liquid with a slight typical odor . It has a specific gravity of 1.160 – 1.165 at 25°C, a refractive index of approximately 1.493, a freeze point of -15.0°C, and a flash point (COC) over 175°C . Its average molecular weight is reported as 504.0 . Handling and Storage This reagent is FOR RESEARCH USE ONLY (RUO) and is strictly not for diagnostic, therapeutic, or personal use. It must be stored away from strong oxidizing agents, and exposure to excessive heat should be avoided to maintain stability .

Properties

CAS No.

139247-28-2

Molecular Formula

C11H13NO3S

Synonyms

GLYCERETH-7 BENZOATE

Origin of Product

United States

Use of Renewable Feedstocks:a Core Tenet of Green Chemistry is the Use of Renewable Rather Than Depleting Feedstocks.ctpa.org.ukfor Glycereth 7 Benzoate, This Principle Can Be Robustly Applied to Its Primary Precursors:

Glycerin: A significant portion of the global glycerin supply is a co-product of biodiesel production from vegetable oils and animal fats. iiste.org This bio-based glycerin serves as a renewable starting material for the synthesis of Glycereth-7.

Benzoic Acid: While traditionally produced from petrochemical sources, there are established bio-based routes for the production of benzoic acid. nih.gov Fermentation processes using renewable feedstocks like glucose or glycerol (B35011) can yield benzoic acid, offering a greener alternative to conventional synthesis. nih.gov

The utilization of these renewable feedstocks is a significant step towards a more sustainable production process for Glycereth-7 Benzoate (B1203000).

Atom Economy:this Principle, Developed by Barry Trost, Emphasizes the Maximization of the Incorporation of All Materials Used in the Process into the Final Product.acs.orgin the Context of Glycereth 7 Benzoate Synthesis, the Key Reaction is Esterification.

Esterification, in principle, can be a highly atom-economical reaction. sophim.com The reaction of an alcohol (Glycereth-7) with a carboxylic acid (benzoic acid) yields the ester (Glycereth-7 Benzoate) and water as the only byproduct. The atom economy can be calculated as follows:

(Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For an ideal esterification reaction, the atom economy can be quite high, as the only atom not incorporated into the desired product is from the water molecule formed. This is in contrast to other reaction types, such as substitution reactions, which can generate significant stoichiometric byproducts. nih.gov

Table 1: Theoretical Atom Economy of Esterification in Glycereth-7 Benzoate (B1203000) Synthesis
ReactantsMolecular WeightDesired ProductMolecular WeightByproductMolecular WeightTheoretical Atom Economy
Glycereth-7 + Benzoic AcidVariable + 122.12 g/molThis compoundVariableWater (H₂O)18.02 g/molHigh

Catalysis:the Use of Catalytic Reagents is Superior to Stoichiometric Reagents.ctpa.org.ukcatalysts Are Used in Small Amounts and Can Be Recycled, Which Minimizes Waste. Both the Ethoxylation and Esterification Steps in the Production of Glycereth 7 Benzoate Can Benefit from the Use of Advanced Catalytic Systems.

Ethoxylation: The reaction of ethylene (B1197577) oxide with glycerin to form Glycereth-7 is typically catalyzed. While traditional catalysts can be used, research into more selective and reusable catalysts, such as certain composite metal oxides, is ongoing. researchgate.netfrontiersin.org

Esterification: The esterification of Glycereth-7 with benzoic acid is often acid-catalyzed. Green chemistry encourages the use of solid acid catalysts, which can be easily separated from the reaction mixture and reused, reducing the need for corrosive and difficult-to-remove liquid acids. mdpi.com Examples of such catalysts include zirconium or titanium-based solid acids. mdpi.com The use of biocatalysts, such as immobilized lipases, also represents a green alternative for ester synthesis. researchgate.net

Safer Solvents and Auxiliaries:this Principle Advocates for the Elimination or Reduction of Solvents and Other Auxiliary Substances. when Their Use is Necessary, Safer Alternatives Should Be Chosen.ctpa.org.uk

Solvent-free reaction conditions are a key goal in green chemistry. researchgate.net For the synthesis of cosmetic esters, it is sometimes possible to conduct the reaction "neat," where one of the reactants acts as the solvent. Research has shown that solvent-free phase transfer catalysis and acidic catalysis in dry media can be effective for the synthesis of cosmetic esters. researchgate.net Microwave-assisted synthesis is another technique that can accelerate reaction rates and reduce the need for solvents. cosmeticsbusiness.com

Waste Prevention:it is Better to Prevent the Formation of Waste Than to Treat or Clean It Up After It Has Been Created.ctpa.org.ukthis Principle is a Cornerstone of Green Chemistry and is Addressed by the Successful Implementation of the Other Principles. by Using Renewable Feedstocks, Maximizing Atom Economy, Employing Catalysts, and Minimizing the Use of Solvents, the Overall Waste Generated During the Production of Glycereth 7 Benzoate Can Be Significantly Reduced.

Role as an Interfacial Tension Modulator and Emulsifying Agent

As a non-ionic surfactant, this compound facilitates the mixing of immiscible liquids, such as oil and water, by reducing the interfacial tension between them. This activity is crucial for creating and stabilizing emulsions.

Principles of Emulsion Stabilization by Ethoxylated Esters

Ethoxylated esters, like this compound, primarily stabilize emulsions through a mechanism known as steric stabilization. The stabilization process involves several key principles:

Adsorption at the Interface : The molecule orients itself at the oil-water interface. Its lipophilic (oil-loving) portion, the benzoate ester, anchors in the oil droplet, while the hydrophilic (water-loving) portion, the polyoxyethylene chains, extends into the surrounding aqueous phase.

Formation of a Protective Barrier : The hydrated ethylene (B1197577) oxide chains form a significant steric, or physical, barrier around the oil droplets. This layer prevents the droplets from approaching each other closely enough to coalesce.

Reduction of Interfacial Tension : By positioning themselves at the interface, these surfactant molecules disrupt the cohesive energy between water molecules, lowering the interfacial tension and making it easier to break down large droplets into smaller ones during emulsification.

Repulsive Forces : When two droplets approach, the overlap of their ethoxylated polymer chains leads to an unfavorable decrease in entropy and an increase in free energy, creating a repulsive force that pushes the droplets apart and prevents aggregation.

The effectiveness of stabilization is often linked to the Hydrophilic-Lipophilic Balance (HLB) of the emulsifier, with different values being optimal for creating either oil-in-water (o/w) or water-in-oil (w/o) emulsions.

Influence on Phase Interaction and Homogeneity in Dispersions

This compound improves the interaction between different phases within an emulsion, leading to greater homogeneity and stability. A homogenous dispersion, where droplets are uniformly distributed and of a consistent size, is critical for the performance and aesthetic quality of a formulation. By effectively reducing interfacial tension, this compound facilitates the creation of finely dispersed systems.

Achieving a high degree of phase homogeneity is essential as it directly impacts the final characteristics of the product, including texture, stability, and the delivery of active components. Inadequate phase interaction can lead to instability phenomena such as coalescence, flocculation, and eventual phase separation.

Comparative Analysis with Other Glyceryl and Alkyl Benzoate Emulsifiers

This compound possesses a distinct combination of properties when compared to other common emulsifiers and emollients like traditional glyceryl esters and alkyl benzoates. matangiindustries.comatamanchemicals.com

Glyceryl Esters (e.g., Glyceryl Stearate) : These are non-ionic emulsifiers derived from glycerin and fatty acids. matangiindustries.com They are powerful stabilizers and structuring agents, often contributing significant viscosity to the oil phase of an emulsion. matangiindustries.com However, they typically have lower HLB values and are primarily oil-soluble, functioning best as w/o emulsifiers or as co-emulsifiers in o/w systems.

Alkyl Benzoates (e.g., C12-15 Alkyl Benzoate) : These compounds are primarily used as emollients and solvents. atamanchemicals.com They are known for their ability to dissolve sunscreen agents and for providing a light, non-greasy feel to formulations. atamanchemicals.comspecialchem.com While they have some solubilizing capabilities, their function as primary emulsifiers is limited due to the lack of a strong hydrophilic head group. atamanchemicals.com

This compound bridges the gap between these categories. The ethoxylation of the glycerol (B35011) backbone imparts significant water solubility and a higher HLB value compared to simple glyceryl esters, making it an effective o/w emulsifier. Unlike alkyl benzoates, it has a distinct hydrophilic portion, allowing it to actively stabilize emulsions.

Comparative Properties of Emulsifiers and Emollients
Compound TypePrimary Function(s)Key Structural FeatureTypical Application
This compoundEmulsifier, Solvent, EmollientEthoxylated Hydrophilic ChainO/W Emulsions, Solubilizer
Glyceryl StearateEmulsifier, Thickener, StabilizerGlycerol and Fatty Acid EsterW/O Emulsions, Co-emulsifier
C12-15 Alkyl BenzoateEmollient, SolventLong-chain Alcohol EsterSunscreen Solvent, Texture Enhancer

Solvency Mechanisms in Complex Chemical Matrices

Beyond its role at interfaces, this compound also functions as a solvent within a formula's continuous or discontinuous phase. Its amphiphilic nature allows it to interact with a wide range of chemical species.

Solubilization of Immiscible or Partially Soluble Components

This compound can solubilize materials that are typically insoluble or only partially soluble in the primary vehicle of a formulation. This is particularly useful for incorporating lipophilic substances (like certain active ingredients, fragrances, or preservatives) into aqueous systems.

The mechanism involves the formation of micelles at concentrations above the critical micelle concentration (CMC). The lipophilic benzoate tails of the this compound molecules form a core, creating a microenvironment where the oil-soluble component can be sequestered. The hydrophilic ethoxylated chains form the outer shell of the micelle, allowing it to be dispersed stably within the aqueous phase.

Solvent Capacity in Hydro-alcoholic Systems

In systems containing both water and alcohol (hydro-alcoholic systems), this compound retains its functionality as a solvent and coupling agent. Alcohols like ethanol (B145695) can act as co-solvents, but they can also disrupt the structure of some emulsions.

The presence of the robustly hydrophilic ethoxylated chains on this compound helps it maintain its solubility and stabilizing properties in such environments. It can help to mitigate the phase separation of other lipophilic ingredients that may be forced out of solution by the high polarity of the water-alcohol mixture. Research on similar ethoxylated surfactants has shown their ability to form stable microemulsions in the presence of ethanol, indicating that the ethoxylated structure is well-suited to functioning in these complex solvent systems.

Influence on Solubility Parameters of Formulations

This compound, an ester of benzoic acid and ethoxylated glycerin, possesses a distinctive molecular structure that contributes to its versatile solubility profile. Its benzoate portion provides aromatic character, contributing to its dispersion (δD) and polar (δP) parameters. The ethoxylated glycerin chain, with its repeating ether linkages, enhances polarity and provides sites for hydrogen bonding (δH) at the terminal hydroxyl group. This combination of functionalities allows it to act as an effective solvent and coupling agent.

Conceptual Influence of this compound on Formulation Solubility Parameters

ComponentHypothetical δDHypothetical δPHypothetical δHCompatibility Issue
Component A (e.g., Non-polar active)18.02.02.5Poor miscibility due to large differences in δP and δH.
Component B (e.g., Polar solvent)16.012.015.0
This compound17.58.09.0Acts as a bridge with intermediate parameters.
Formulation (with G-7 Benzoate)17.27.38.8Resulting parameters allow for improved miscibility and stability.

Note: The values in the table are hypothetical and for illustrative purposes to demonstrate the concept of modifying formulation solubility parameters.

Plasticization Effects in Polymeric and Resin Systems

This compound is utilized as an effective plasticizer in various polymeric and resin systems. Its function is to increase the flexibility, workability, and durability of these materials by modifying their physical properties on a molecular level. gblchemicalltd.com Benzoate plasticizers, in general, are known for their strong solvency and compatibility with a wide range of polymers, including polyvinyl chloride (PVC) and polyvinyl acetate (B1210297) (PVA). indusvalleychemical.comnayakem.comspecialchem.com

Theoretical Framework of Ester Plasticizers

The mechanism of plasticization by ester compounds like this compound is explained through several interconnected theories. specialchem.com The fundamental principle involves the insertion of the plasticizer molecules between the long polymer chains. longchangchemical.com

At a molecular level, the rigidity of a polymer is due to strong intermolecular forces, such as van der Waals forces and hydrogen bonds, that hold the polymer chains closely together in a rigid network. mdpi.comnurchem.com Ester plasticizers are high-boiling point liquids or low-melting point solids that possess both polar (e.g., ester groups) and non-polar (e.g., alkyl or aromatic chains) regions in their structure. longchangchemical.com

When blended with a polymer and heated, the plasticizer molecules diffuse into the polymer matrix. They position themselves between the polymer chains, effectively shielding the chains from one another. specialchem.com This action disrupts the polymer-polymer interactions and weakens the intermolecular forces, creating more "free volume" or internal space within the material. specialchem.commdpi.com The result is an increase in the mobility of the polymer chains, a reduction in the material's glass transition temperature (Tg), and consequently, a more flexible and less brittle product. specialchem.comlongchangchemical.com

Impact on Material Flexibility and Processability

The incorporation of this compound into a polymer or resin formulation has a direct and significant impact on the final material's flexibility and the ease with which it can be processed.

Increased Flexibility: By separating polymer chains and reducing intermolecular forces, this compound lowers the modulus and increases the elongation at break of the material. This transforms a rigid, and potentially brittle, polymer into a more pliable and durable one. Benzoate plasticizers are known to improve flexibility and can be used in applications like flooring, wall coverings, and adhesives. nayakem.comspecialchem.com

Improved Processability: The presence of this compound lowers the melt viscosity of the polymer compound. researchgate.net This lubricating effect at the molecular level means that the material flows more easily at lower temperatures. This can lead to faster processing cycles, reduced energy consumption during manufacturing processes like extrusion or molding, and improved surface finish of the final product. Benzoate plasticizers can act as processing aids, helping to lower plastisol viscosity and fusion temperature. specialchem.comresearchgate.net

Illustrative Impact of this compound on Polymer Properties

PropertyUnplasticized PolymerPolymer with this compoundEffect of Plasticizer
Glass Transition Temp. (Tg)85°C40°C↓ Lowers Tg, increasing flexibility at room temperature.
Shore Hardness90A75A↓ Reduces hardness, resulting in a softer material.
Elongation at Break150%350%↑ Increases ability to stretch without breaking.
Melt Viscosity @ 200°C5000 Pa·s2200 Pa·s↓ Lowers viscosity for easier melt processing.

Note: The data presented is illustrative of the typical effects of a plasticizer and does not represent specific experimental results for a particular polymer system.

Interactions with Polymer Chains and Network Structures

The effectiveness of this compound as a plasticizer stems from the specific molecular interactions it forms with polymer chains, which serve to disrupt the polymer's internal network structure. nurchem.com The molecule's distinct regions facilitate a multi-faceted interaction.

Polar Group Interactions: The polar ester groups (-COO-) and ether linkages (-O-) within the this compound molecule can interact with polar sites on the polymer chains. nurchem.com For a polymer like PVC, these interactions would occur with the polar carbon-chlorine bonds. This targeted interaction helps to break up the strong dipole-dipole attractions between polymer chains. mdpi.com

Aromatic Interactions: The benzoate ring can engage with aromatic or other suitable groups on the polymer backbone. This is particularly relevant in resins where π-π stacking or other non-covalent interactions are possible.

These combined interactions replace strong, rigid polymer-polymer bonds with weaker, more flexible polymer-plasticizer interactions, effectively lubricating the polymer chains at a molecular level and leading to the observed plasticization effects. specialchem.comlongchangchemical.com

Correlating Molecular Architecture with Emulsification Performance

This compound's efficacy as an emulsifier and emulsion stabilizer stems from its amphiphilic nature, possessing both water-loving (hydrophilic) and oil-loving (lipophilic) regions. specialchem.comatamanchemicals.com The balance and specific characteristics of these regions are determined by the degree of ethoxylation and the presence of the benzoate group.

Impact of Ethoxylation Degree on Hydrophilic-Lipophilic Balance (HLB)

The Hydrophilic-Lipophilic Balance (HLB) is a critical parameter for surfactants, indicating whether they will promote a water-in-oil or oil-in-water emulsion. The HLB value is directly influenced by the molecular weight of the hydrophilic portion relative to the total molecular weight. In this compound, the hydrophilic character is primarily derived from the poly(oxyethylene) chain attached to the glycerin backbone.

The HLB can be estimated using the formula: HLB = 20 * (Molecular Weight of Hydrophilic part / Total Molecular Weight). researchgate.net As the number of ethoxy groups increases, the HLB value rises, enhancing its function as an oil-in-water emulsifier.

CompoundAvg. Ethoxylation DegreeEstimated HLB ValuePrimary Emulsifying Character
Glycereth-5 Benzoate5~11.5O/W Emulsifier
This compound7~13.0O/W Emulsifier
Glycereth-12 Benzoate12~15.5O/W Emulsifier, Solubilizer

Note: HLB values are estimated for illustrative purposes to show the trend with increasing ethoxylation.

Role of the Benzoate Moiety in Interfacial Activity

The benzoate moiety, derived from benzoic acid, constitutes the lipophilic portion of the this compound molecule. This aromatic ester group is crucial for the molecule's ability to reduce the interfacial tension between oil and water. atamanchemicals.com When introduced into an oil-water system, the surfactant molecules align themselves at the interface. The hydrophilic ethoxylated glycerin "head" orients towards the water phase, while the lipophilic benzoate "tail" orients towards the oil phase. nih.gov

Research on benzoic acid and benzoate derivatives shows they actively penetrate and interact with surfactant/lipid interfaces. nih.gov The planar, nonpolar structure of the benzene (B151609) ring enhances adsorption at the oil-water interface, effectively creating a barrier that prevents the coalescence of dispersed droplets and stabilizes the emulsion. Furthermore, benzoate has been identified as a hydrotropic agent, which can improve the solubility of other substances and influence the phase behavior in mixed surfactant systems. researchgate.net This hydrotropic characteristic may contribute to this compound's ability to improve the interaction between phases in an emulsion. atamanchemicals.com

Influence of Ester Linkage and Alkyl Chain Variations on Solvency

This compound is also valued for its function as a solvent. specialchem.comatamanchemicals.com This property is governed by the ester linkage and the specific nature of the molecular groups attached to it, which can be understood through comparative analysis with similar molecules and by examining steric and electronic factors.

Comparative Analysis with Analogous Glycereth Esters

The solvency characteristics of this compound can be highlighted by comparing it to other glycereth esters where the benzoate group is replaced by a different moiety. Each variant exhibits unique properties based on its specific ester group. For example, aromatic esters like benzoates are noted for their clarifying, plasticizing, and solvency features, often possessing a high refractive index. alzointernational.com

CompoundEster MoietyKey Differentiating Properties
This compoundBenzoateExcellent solvency for organic sunscreens and resins; acts as a plasticizer. alzointernational.com
Glycereth-7 LactateLactateWater-soluble ester derived from an alpha-hydroxy acid (AHA); ideal for hydro-alcoholic products. alzointernational.com
Glycereth-7 CitrateCitrateWater-soluble O/W emulsifier that provides gloss, sheen, and humectancy. alzointernational.com
Glycereth-7 Caprylate/CaprateCaprylate/CaprateNon-ionic emulsifier/solubilizer for hydrophobic ingredients; provides foam and a smooth skin feel. alzointernational.com

This comparison demonstrates that while the Glycereth-7 backbone provides a consistent hydrophilic character, the choice of the ester group significantly tailors the molecule's solvency and other functional properties. The aromatic nature of the benzoate group in this compound makes it a particularly effective solvent for complex organic molecules.

Steric and Electronic Effects on Solubilizing Capacity

The ability of a solvent to dissolve a solute depends on the intermolecular forces between them, which are influenced by steric (size and shape) and electronic (distribution of charge) factors.

Steric Effects : The benzoate group is a relatively bulky and planar structure. This shape can influence how the molecule packs and interacts with solute molecules. nih.gov While significant steric hindrance can sometimes impede the approach of a solute, the planarity of the benzene ring can be advantageous for dissolving other planar aromatic compounds through favorable pi-stacking interactions.

Electronic Effects : The ester linkage (R-COO-R') contains a carbonyl group (C=O) where the carbon atom is electron-deficient and the oxygen atoms are electron-rich. This polarity, along with the delocalized pi-electron system of the benzene ring, creates specific electronic interactions (e.g., dipole-dipole, van der Waals forces) with solute molecules. ncert.nic.in The electron-withdrawing nature of the carbonyl group affects the electron density of the adjacent benzoate ring, influencing its interaction with polar and nonpolar solutes. Studies on ester hydrolysis show that both steric and electronic effects are determinant factors in chemical reactivity and interactions. nih.govnih.gov These same principles govern its capacity to act as a solvent.

Structure-Induced Modulation of Material Properties

The unique molecular architecture of this compound directly translates into its ability to modify the physical and sensory properties of a formulation. It is known to impart transparency and clarity to products. atamanchemicals.com

Simultaneously, the benzoate ester component functions as an effective plasticizer, particularly for resins and polymers. atamanchemicals.com A plasticizer increases the flexibility and reduces the brittleness of a material. In cosmetic formulations, this translates to a more pleasant application experience and improved film-forming properties. The combination of the lubricious, water-soluble glycereth chain and the solvency of the benzoate group results in a product with a desirable "medium sensory profile," enhancing the feel and spreadability on the skin. atamanchemicals.com

Relationship between Molecular Conformation and Plasticizing Efficiency

The plasticizing efficiency of a molecule like this compound is intrinsically linked to its three-dimensional structure and its ability to interact with polymer chains within a formulation. As an ester of benzoic acid and a polyethylene (B3416737) glycol ether of glycerin (with an average of 7 ethylene oxide units), its molecular conformation is characterized by a combination of a rigid aromatic ring, a flexible ethoxylated glycerol backbone, and polar ester and ether linkages.

The benzoate group, being planar and relatively bulky, will influence the steric interactions of the molecule. The glycereth-7 portion, consisting of a glycerol core with polyoxyethylene chains, provides significant conformational flexibility. This flexibility is crucial for its function as a plasticizer. According to the lubricity theory of plasticization, smaller, flexible molecules can position themselves between large polymer chains, reducing intermolecular friction and allowing the chains to move more freely past one another. The ethoxylated chains of this compound can effectively shield the polymer chains from each other, enhancing the flexibility and workability of the final product.

Furthermore, the free volume theory suggests that plasticizers increase the "free volume" within a polymer matrix, which is the space not occupied by the polymer chains themselves. The flexible and non-linear structure of the glycereth-7 moiety would be particularly effective at creating this additional free volume, thereby lowering the glass transition temperature (Tg) of the polymer system and imparting a softer, more pliable character to the formulation.

The presence of both polar (ether and ester groups) and non-polar (benzoate ring) regions within the same molecule allows for a balanced interaction with a variety of polymer types. The polar groups can form hydrogen bonds and dipole-dipole interactions with polar polymers, while the aromatic ring can engage in van der Waals forces with non-polar segments. This amphiphilic nature is key to its compatibility and efficiency as a plasticizer across a range of cosmetic and industrial formulations.

Table 1: Theoretical Physicochemical Properties Influencing Plasticizing Efficiency of this compound

PropertyInfluence on Plasticizing EfficiencyTheoretical Value/Characteristic for this compound
Molecular Weight Lower molecular weight generally leads to higher plasticizing efficiency due to better mobility.Moderate
Polarity A balance of polar and non-polar regions enhances compatibility with a wider range of polymers.Amphiphilic
Flexibility Higher conformational flexibility allows the molecule to more effectively disrupt polymer chain packing.High (due to glycereth-7 moiety)
Branching Branching can increase free volume but may hinder intercalation between polymer chains.Branched (due to glycerol backbone)

Designing Derivatives for Targeted Formulation Attributes

The versatile structure of this compound offers numerous possibilities for the design of derivatives with tailored properties for specific formulation needs. By modifying different parts of the molecule, formulators can fine-tune attributes such as solubility, emolliency, and interaction with other ingredients.

One approach to designing derivatives would be to alter the length of the polyoxyethylene chain.

Shorter Ethoxy Chain (e.g., Glycereth-3 Benzoate): A shorter chain would result in a more compact molecule with a higher proportion of the benzoate group. This would likely decrease its water solubility and increase its affinity for non-polar phases. Such a derivative could be advantageous in oil-based formulations or where a less hydrophilic plasticizer is desired.

Longer Ethoxy Chain (e.g., Glycereth-20 Benzoate): Increasing the number of ethylene oxide units would enhance the molecule's hydrophilicity and water solubility. This would make it a more effective solubilizer for water-soluble active ingredients and would modify the sensory profile of the formulation, likely providing a lighter, less oily feel.

Another strategy involves modifying the acid portion of the ester. While the user's request is specific to the benzoate derivative, for the purpose of illustrating design principles, one could envision replacing the benzoic acid with other carboxylic acids.

Aliphatic Carboxylic Acids (e.g., Glycereth-7 Cocoate): Using a fatty acid like coconut acid would result in a more flexible and lipophilic molecule. This would enhance its emollient properties and its ability to form occlusive films on the skin, making it suitable for moisturizing and skin conditioning products.

Dicarboxylic Acids: Esterification with a dicarboxylic acid could lead to the formation of dimeric or polymeric structures, which would act as higher molecular weight plasticizers. These would have lower volatility and migration potential, making them suitable for long-wearing formulations.

Finally, modification of the glycerol backbone itself, for instance, by introducing further branching or other functional groups, could lead to novel derivatives with unique steric and electronic properties, although this would represent a more significant synthetic challenge.

Table 2: Potential Derivatives of this compound and their Targeted Formulation Attributes

Derivative ClassStructural ModificationTargeted Formulation Attribute
Varying Ethoxylation Altering the number of ethylene oxide units (n) in Glycereth-n Benzoate.Modifying hydrophilicity, solubility, and sensory feel.
Alternative Acyl Groups Replacing the benzoate group with aliphatic or other aromatic acyl groups.Tuning emolliency, occlusivity, and compatibility with different phases.
Polymeric Derivatives Using dicarboxylic acids to create larger, cross-linked structures.Reducing volatility and migration; creating novel textures.

Chromatographic Techniques for Separation and Identification

Chromatography is a fundamental technique for separating and identifying components within a mixture. For a compound like this compound, which is a polyethylene glycol (PEG) ether of glycerin, chromatographic methods are essential for resolving the individual oligomers and distinguishing it from other formulation ingredients.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. ajrconline.orgijarnd.com This method is particularly effective for the analysis of volatile and semi-volatile compounds, making it suitable for the ester components of this compound. ajrconline.orggcms.cz

In a typical GC-MS analysis, the sample is first vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. chemijournal.com As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the identification of the compound. ijarnd.com For the analysis of benzoates, GC-MS can effectively identify benzoic acid and its various esters. nih.govresearchgate.net The technique's high resolution and sensitivity enable the detection of even trace amounts of these compounds. chemijournal.com

Key Parameters for GC-MS Analysis of Benzoates:

ParameterTypical Conditions
Column HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm) nih.gov
Carrier Gas Helium at a flow rate of 1 mL/min nih.gov
Inlet Temperature 260°C nih.gov
Injection Mode Split (e.g., 10:1) nih.gov
MS Transfer Line Temp. 250°C nih.gov
Ion Source Temperature 230°C nih.gov
Ionization Mode Electron Ionization (EI)
Detection Mode Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity nih.gov

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of non-volatile or thermally sensitive compounds like this compound. It is widely used for the simultaneous determination of various preservatives, including benzoates, in cosmetic and pharmaceutical products. pjoes.com

Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. cmes.org In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. For benzoate analysis, a C18 column is frequently employed. rasayanjournal.co.in Detection is often performed using a UV detector at a wavelength where the benzoate moiety exhibits strong absorbance, typically around 229 nm or 254 nm. cmes.orgmyfoodresearch.com

A well-developed HPLC method can provide accurate and precise quantification of this compound. The method's performance is typically validated for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). rasayanjournal.co.inmyfoodresearch.com

Example HPLC Method Parameters for Benzoate Analysis:

ParameterConditions
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm) pjoes.comrasayanjournal.co.in
Mobile Phase Gradient elution with a mixture of acetonitrile (B52724) and an aqueous buffer (e.g., 0.1% formic acid or acetate buffer) pjoes.commyfoodresearch.com
Flow Rate 1.0 mL/min pjoes.com
Injection Volume 20 µL pjoes.commyfoodresearch.com
Detection UV at 229 nm cmes.org or 254 nm myfoodresearch.com
Column Temperature 40°C rasayanjournal.co.in

For complex matrices often found in cosmetic formulations, advanced hyphenated techniques provide enhanced separation and identification capabilities. These techniques couple powerful separation methods with highly sensitive and specific detection systems.

Liquid Chromatography-Mass Spectrometry (LC-MS) : This technique combines the separation power of HPLC with the mass analysis capabilities of MS. LC-MS is particularly useful for analyzing complex mixtures and can provide both quantitative and structural information. longdom.org It is increasingly used for the analysis of nonionic surfactants and their derivatives.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) : LC-NMR directly couples an HPLC system with an NMR spectrometer. ajrconline.org This allows for the acquisition of NMR spectra of compounds as they elute from the chromatography column, providing detailed structural information without the need for offline fraction collection. ajrconline.orglongdom.org

Two-Dimensional Gas Chromatography-Mass Spectrometry (GCxGC-MS) : For highly complex volatile samples, GCxGC-MS offers superior separation by employing two different GC columns in series. This two-dimensional separation provides significantly higher resolution than conventional GC-MS. chemijournal.com

These advanced techniques are invaluable for in-depth characterization of cosmetic ingredients like this compound, enabling the identification of impurities and degradation products.

Spectroscopic Approaches for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of chemical compounds. For this compound, a combination of spectroscopic methods can confirm its identity and provide detailed information about its chemical bonds and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

In the ¹H NMR spectrum of this compound, specific proton signals would be expected for the aromatic protons of the benzoate group, the methylene protons of the ethoxy chains, and the protons of the glycerol backbone. researchgate.net Quantitative ¹H NMR (qNMR) can also be used for the rapid and accurate quantification of benzoate compounds. nih.gov

Expected Chemical Shifts in ¹H NMR for this compound:

ProtonsExpected Chemical Shift (ppm)
Aromatic (Benzoate)~7.4 - 8.1
Ethoxy (-OCH₂CH₂O-)~3.6 - 3.7
Glycerol Backbone~3.5 - 4.5

The ¹³C NMR spectrum would similarly show distinct signals for the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the ethoxylated glycerol chain.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for the ester carbonyl group (C=O stretch), the aromatic C=C bonds, and the C-O ether linkages of the polyoxyethylene chain. spectroscopyonline.com

Key IR Absorption Bands for this compound:

Functional GroupWavenumber (cm⁻¹)
C=O Stretch (Ester)~1720
C=C Stretch (Aromatic)~1600 and ~1450
C-O Stretch (Ether)~1100
Aromatic C-H Bending~700-900

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. The benzoate moiety in this compound contains a chromophore that absorbs UV radiation. A typical UV-Vis spectrum for a benzoate-containing compound would show a strong absorption maximum in the UV region. For sodium benzoate in an aqueous solution, the maximum absorbance is observed at approximately 225 nm. acgpubs.org This property is often utilized for quantitative analysis in HPLC with a UV detector. eijas.com

Electrochemical Methods for Benzoate Detection

The quantification and characterization of this compound often involve the detection of its benzoate moiety. Electrochemical methods offer sensitive and specific means for this purpose. These techniques are predicated on the electrochemical properties of the benzoate ion, which can be detected and quantified through various principles.

Potentiometric Sensors: These sensors operate by measuring the potential difference between a reference electrode and an ion-selective electrode that is sensitive to benzoate ions. The construction of such a sensor might involve a graphite matrix impregnated with a mercury(I) benzoate salt. This type of electrode demonstrates a Nernstian response to benzoate concentration, typically with a sensitivity of around 57.7 mV per decade change in concentration. The operational pH range for these sensors is generally between 6.0 and 8.0, with a detection limit in the micromolar range. A key advantage of potentiometric sensors is their rapid response time, often between 10 to 30 seconds, and their long-term stability, with some electrodes remaining functional for over six months of continuous use.

Cyclic Voltammetry (CV): This technique is employed to study the redox behavior of electroactive species like benzoate. In a typical CV setup, a three-electrode system is used, comprising a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). By sweeping the potential, the oxidation and reduction peaks of the species of interest can be observed. For benzoate, the process is often diffusion-controlled, as indicated by the linear relationship between the peak current and the square root of the scan rate. The peak potentials can shift with changes in pH, indicating the involvement of proton transfer in the electrode reactions.

Amperometric Biosensors: These sensors utilize a biological recognition element, often an enzyme, immobilized on an electrode surface. While not directly detecting benzoate, they can be used to measure related compounds or the effects of benzoate on certain biological reactions. The principle involves applying a constant potential and measuring the resulting current, which is proportional to the concentration of the analyte. Amperometric sensors are known for their high selectivity and sensitivity.

Below is an interactive data table summarizing the key characteristics of these electrochemical methods for benzoate detection.

Analytical MethodPrincipleTypical ElectrodeDetection LimitResponse TimeKey Advantages
Potentiometric Sensor Measures potential differenceGraphite matrix with Hg₂(Bzt)₂1.6x10⁻⁴ mol/L10-30 secondsLow cost, long lifetime, fast response
Cyclic Voltammetry Measures current response to a potential sweepGlassy CarbonDependent on conditionsN/AProvides information on redox behavior and reaction mechanisms
Amperometric Biosensor Measures current from an electrochemical reaction catalyzed by a biological elementEnzyme-modified electrodeVaries with enzyme and analyteVariesHigh selectivity and sensitivity

Stability Assessment in Diverse Chemical Environments

The stability of this compound is a critical factor in its application, particularly in cosmetic and pharmaceutical formulations where product integrity and shelf-life are paramount.

Hydrolytic Stability of the Ester Linkage

The ester linkage in this compound is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield benzoic acid and glycereth-7. The rate of this reaction is significantly influenced by pH and temperature.

Effect of pH: Ester hydrolysis can be catalyzed by both acids and bases.

Acid-catalyzed hydrolysis: In acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This reaction is typically reversible.

Base-catalyzed hydrolysis (Saponification): Under alkaline conditions, the hydroxide ion directly attacks the carbonyl carbon. This process is irreversible as the resulting carboxylate anion is resonance-stabilized and shows no tendency to react with the alcohol.

Generally, the rate of hydrolysis is slowest in the neutral pH range and increases significantly in both acidic and basic environments. For benzoate esters, base-catalyzed hydrolysis is typically faster than acid-catalyzed hydrolysis.

Effect of Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature. The relationship between the rate constant and temperature can be described by the Arrhenius equation. Elevated temperature studies are often used to predict the long-term stability of formulations at room temperature.

The table below illustrates the expected qualitative effect of pH and temperature on the hydrolytic stability of the ester linkage in this compound.

ConditionpHTemperatureExpected Rate of HydrolysisPrimary Products
Acidic < 7IncreasedIncreasedBenzoic Acid, Glycereth-7
Neutral ~ 7RoomSlowBenzoic Acid, Glycereth-7
Alkaline > 7IncreasedSignificantly IncreasedBenzoate Salt, Glycereth-7

Oxidative Stability and Degradation Pathways

The oxidative stability of this compound is primarily related to the ethoxylated glycerol (glycereth-7) portion of the molecule. The ether linkages in the polyoxyethylene chains are susceptible to oxidation.

Oxidative degradation is often initiated by factors such as heat, light (UV radiation), and the presence of transition metal ions. The process typically proceeds via a free-radical chain mechanism, leading to the formation of hydroperoxides. These hydroperoxides are unstable and can decompose to form a variety of degradation products, including aldehydes, ketones, and carboxylic acids. This can result in changes in the physical and chemical properties of the formulation, such as discoloration, odor development, and pH shifts.

The primary degradation pathways for the ethoxylated portion of this compound under oxidative stress are expected to involve:

Hydroperoxide Formation: Abstraction of a hydrogen atom from a carbon adjacent to an ether oxygen, followed by reaction with oxygen to form a hydroperoxide.

Chain Scission: Decomposition of hydroperoxides leading to the cleavage of the polyoxyethylene chain, resulting in lower molecular weight fragments.

Formation of Carbonyl Compounds: Oxidation of the terminal hydroxyl groups or secondary carbons within the chain to aldehydes and ketones.

The Rancimat method is a common technique used to assess oxidative stability by measuring the induction time, which is the time until a rapid increase in oxidation occurs under accelerated conditions (elevated temperature and airflow).

Compatibility Studies in Multicomponent Formulations

This compound is valued in cosmetic formulations for its multifunctional properties as an emollient, emulsifier, and solvent. These functions inherently suggest a good degree of compatibility with a wide range of cosmetic ingredients.

Emulsifying and Stabilizing Properties: this compound can act as an emulsifier, helping to stabilize oil-in-water emulsions. Its ability to improve the interaction between different phases in an emulsion is a key aspect of its compatibility. The ethoxylated portion of the molecule provides hydrophilic character, while the benzoate and glycerol backbone contribute to its lipophilic nature, allowing it to reside at the oil-water interface and reduce interfacial tension.

Solvent Properties: As a solvent, this compound can help to dissolve other ingredients in a formulation, which is crucial for creating homogenous and stable products. This is particularly useful for incorporating active ingredients or preservatives that may have limited solubility.

Compatibility with Other Surfactants and Polymers: In complex formulations, this compound is often used in conjunction with other surfactants and polymers. Compatibility studies would typically involve evaluating the physical stability of the formulation over time at various temperatures. Parameters such as phase separation, creaming, changes in viscosity, and particle size distribution of the dispersed phase are monitored. The general stability of ethoxylated glycerol esters in the presence of other common cosmetic ingredients is considered good, though interactions can occur. For instance, highly ethoxylated compounds can sometimes reduce the efficacy of certain preservatives like parabens.

The following table summarizes the functional roles of this compound that contribute to its compatibility in multicomponent formulations.

Functional RoleMechanism of CompatibilityCompatible with
Emollient Provides a softening and smoothing effect on the skin.Oils, esters, silicones
Emulsifier Reduces interfacial tension between oil and water phases.A wide range of oils and aqueous components
Solvent Dissolves other ingredients to ensure a homogenous mixture.Active ingredients, preservatives, fragrances

Biodegradability Assessment in Aquatic and Terrestrial Systems

Biodegradability refers to the ability of a chemical compound to be broken down by microorganisms in the environment. Assessing the biodegradability of this compound in both aquatic and terrestrial systems provides insights into its potential to persist or be eliminated from these environments.

Standardized Test Methods for Ready Biodegradation

Standardized tests are employed to assess the "ready biodegradability" of chemicals, which indicates that the substance is expected to undergo rapid and extensive biodegradation in a variety of aerobic environments. The OECD 301 series of tests, such as the CO2 Evolution (Modified Sturm Test) (OECD 301B), are widely used for this purpose. oecd.orgmicrobe-investigations.com These tests involve incubating the test substance with an aerobic inoculum (e.g., activated sludge) in a mineral medium and monitoring the depletion of the substance or the production of metabolites like carbon dioxide over a defined period, typically 28 days. oecd.orgmicrobe-investigations.com A substance is generally considered readily biodegradable if it reaches a certain pass level of degradation (e.g., 60% of theoretical CO2 production or 70% DOC removal) within the test period. oecd.org

While specific ready biodegradation test data for this compound were not extensively found in the immediate search results, information on related compounds and general testing methodologies provides context. For instance, sodium benzoate is used as a reference substance in some ready biodegradability tests and shows high degradation. oecd.orgeuropa.eu The biodegradability of surfactants, which can include ethoxylated compounds like the glycereth portion of this compound, is a key requirement under regulations such as the EU Regulation on detergents (Regulation (EC) No. 648/2004). mst.dkrivm.nl This regulation mandates that surfactants in detergents and cleaning products must be biodegradable. rivm.nl

Microbial Degradation Pathways of Benzoate Esters

The degradation of benzoate esters, including this compound, in the environment is primarily mediated by microorganisms. These microorganisms possess enzymatic pathways capable of breaking down the ester linkage and further metabolizing the resulting alcohol (Glycereth-7) and benzoic acid moieties.

Benzoic acid, a component of this compound, is a well-studied aromatic compound known to undergo microbial degradation under both aerobic and anaerobic conditions. ethz.chscience.govncl.ac.uknih.gov Under aerobic conditions, common pathways for benzoate degradation in bacteria involve dioxygenation to form catechol or monooxygenation to form protocatechuate, which are then further metabolized. ethz.ch Some bacteria utilize a CoA-dependent pathway where benzoate is converted to benzoyl-CoA and subsequently degraded. ethz.chncl.ac.uknih.gov Fungi primarily use the monooxygenation pathway to protocatechuate. ethz.ch Anaerobic degradation of benzoate often involves initial activation to benzoyl-CoA followed by reduction and ring cleavage. ncl.ac.uknih.gov

The Glycereth-7 portion, being a PEG ether of glycerin, would likely undergo degradation characteristic of ethoxylated compounds. The biodegradation of polyethylene glycols (PEGs) generally involves the enzymatic cleavage of the ether linkages, leading to smaller, more readily degradable fragments.

While detailed, specific microbial degradation pathways for the intact this compound molecule were not found, the degradation would likely involve the hydrolysis of the ester bond, yielding Glycereth-7 and benzoic acid, followed by the biodegradation of these individual components through the pathways described above.

Environmental Persistence and Partitioning Behavior

Environmental persistence refers to the length of time a substance remains in the environment before being degraded or otherwise removed. Partitioning behavior describes how a substance distributes itself among different environmental compartments such as water, soil, sediment, and air.

Bioaccumulation Potential of the Ester and its Degradants

Bioaccumulation is the uptake of a substance by an organism from its surrounding environment and food, leading to an increase in the concentration of the substance in the organism over time. The bioaccumulation potential of a compound is often estimated based on its lipophilicity, typically represented by the octanol-water partition coefficient (Log Kow). Substances with high Log Kow values tend to accumulate in fatty tissues.

While direct data on this compound's bioaccumulation is limited, the expected degradation into benzoic acid and Glycereth-7 suggests that the bioaccumulation potential of the parent compound and its primary degradants might be low, assuming rapid biodegradation occurs.

Transport and Distribution in Environmental Compartments

The transport and distribution of this compound in the environment would be influenced by its physical and chemical properties, as well as environmental factors. As a water-dispersible compound alzointernational.comulprospector.com, it is likely to be present in the aquatic compartment if released into water bodies. Its potential to partition into soil or sediment would depend on factors such as its affinity for organic matter and clay minerals.

Given its likely biodegradation into more water-soluble components like Glycereth-7 and benzoic acid, the mobility and distribution of the degradation products would differ from the parent compound. Benzoic acid is relatively soluble in water, which would facilitate its transport in the aquatic environment and potentially through soil. nih.gov

Advanced Research on Eco-Friendly Formulation Development

The increasing demand for eco-labelled and sustainable products is driving research into the development of eco-friendly formulations across various industries, including personal care and detergents. mst.dkrivm.nl This includes the use of ingredients with favorable environmental profiles, such as good biodegradability and low toxicity.

While the search results did not provide specific advanced research focused solely on developing eco-friendly formulations using this compound, the broader context of eco-friendly formulation development in the cosmetic and detergent industries is relevant. There is a trend towards using readily biodegradable emollients and ingredients derived from renewable sources. mst.dkalzointernational.comspecialchem.com Research is also exploring green chemistry approaches for the synthesis of cosmetic ingredients, aiming for improved efficiency and reduced environmental impact. researchgate.net The development of readily biodegradable ingredients is a key aspect of creating more sustainable consumer products. alzointernational.comspecialchem.com

Design for Environmental Compatibility and Circularity

This compound is an ester formed from benzoic acid and a polyethylene glycol (PEG) ether of glycerin with an average of 7 moles of ethylene oxide thegoodscentscompany.comatamanchemicals.com. Its design incorporates structural features that are generally considered to influence environmental compatibility, particularly in terms of biodegradation.

Esters, as a chemical class, are often recognized for their potential to undergo hydrolysis, a process that can initiate their breakdown in the environment ctpa.org.uk. The presence of the ester linkage in this compound suggests a pathway for enzymatic or chemical hydrolysis, which can lead to the formation of its constituent parts: benzoic acid and glycereth-7. Benzoic acid is known to be rapidly biodegradable under both aerobic and anaerobic conditions who.intnih.gov.

Glycereth-7 is a PEG ether of glycerin. The biodegradability of ethoxylated compounds, such as glycereth derivatives, can vary depending on the degree of ethoxylation and the structure of the hydrophobic portion. While the ether linkage in ethoxylates can sometimes hinder biodegradation, ethoxylates are generally considered an exception to this rule, and many are designed to be biodegradable ctpa.org.uk. Studies on similar ethoxylated esters, such as ethoxylated fatty acid methyl esters, have indicated they are well-biodegradable in the aquatic environment frontiersin.org. The degree of ethoxylation, represented by the "7" in Glycereth-7, can influence the rate and extent of biodegradation; higher degrees of ethoxylation have been correlated with higher ultimate aerobic biodegradability for some related surfactant types researchgate.net.

The concept of circularity in the context of chemical ingredients involves designing substances that can be safely returned to the biosphere through biodegradation or be part of a technical cycle of reuse and recycling. For cosmetic ingredients like this compound, which are often discharged into wastewater streams after use, biodegradation is a primary route for environmental dissipation. The inherent biodegradability of its components, particularly benzoic acid and the potential for biodegradation of the ethoxylated glycerin chain and the ester linkage, contribute to its environmental compatibility.

Designing for environmental compatibility also involves considering the origin of the raw materials. Some manufacturers in the cosmetic ingredient industry are committed to using natural and renewable vegetable sources, such as corn, soybean, coconut, castor oil, and palm oil, for the production of various esters and ethoxylated compounds ambujasolvex.comnikkolgroup.com. Utilizing feedstocks from sustainably managed sources, such as RSPO-certified palm oil, aligns with principles of environmental compatibility and can contribute to a more sustainable lifecycle for ingredients like this compound, depending on the specific manufacturing process and raw material sourcing employed by the producer ambujasolvex.comnikkolgroup.com.

Environmental certification schemes for cosmetic ingredients and products, such as Ecocert and COSMOS, emphasize the use of biodegradable ingredients and sustainable sourcing practices nikkolgroup.combtsa.comweareprovital.comlearncanyon.comformulabotanica.com. While specific certification status for this compound is not universally stated, its chemical structure aligns with the types of compounds that can be formulated into products meeting these standards, thereby supporting the broader goal of environmental compatibility in cosmetic applications.

Minimizing Environmental Footprint in Chemical Manufacturing

Minimizing the environmental footprint in the manufacturing of chemical compounds like this compound involves several key considerations throughout the production process. The synthesis of this compound typically involves the esterification of benzoic acid or a benzoic acid derivative with Glycereth-7.

One aspect of minimizing environmental impact in manufacturing is the responsible sourcing of raw materials. As mentioned, some suppliers prioritize renewable vegetable sources for the production of glycerin derivatives and fatty acids, which can be precursors for ethoxylated esters ambujasolvex.comnikkolgroup.com. Adherence to sustainability certifications like RSPO for palm oil derivatives is an example of efforts to reduce the environmental impact associated with raw material production, such as deforestation and habitat loss ambujasolvex.comnikkolgroup.com.

The manufacturing processes themselves contribute to the environmental footprint, primarily through energy consumption, water usage, and potential emissions. Chemical manufacturers are increasingly focusing on optimizing reaction conditions, improving energy efficiency, and implementing cleaner production technologies to reduce these impacts google.com. For ethoxylated compounds, concerns have been raised regarding the potential for trace amounts of ethylene oxide and 1,4-dioxane (B91453) to be present as byproducts chalmers.se. Responsible manufacturers employ purification steps to minimize these impurities in the final product chalmers.se.

Furthermore, the choice of synthesis routes and catalysts can influence the environmental footprint by affecting reaction efficiency, byproduct formation, and waste generation. Green chemistry principles, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied in the chemical industry to develop more sustainable manufacturing processes researchgate.net.

Manufacturers committed to sustainability often implement environmental management systems and seek certifications (such as ISO 14001, although not specifically searched for in relation to this compound manufacturing in this instance) to demonstrate their commitment to minimizing their environmental impact google.com. These efforts encompass various aspects of operations, including waste management, emissions control, and resource conservation.

Future Research Directions and Unexplored Avenues for Glycereth 7 Benzoate

Development of Novel Synthetic Routes with Enhanced Sustainability

The future development of Glycereth-7 Benzoate (B1203000) will likely be guided by the principles of green chemistry, aiming to create more sustainable and efficient manufacturing processes. ctpa.org.ukphoenix-chem.com Current synthesis methods, while effective, present opportunities for improvement in terms of atom economy, energy consumption, and the use of renewable resources. ctpa.org.ukcooleeme.com

Future research could focus on several key areas to enhance the sustainability of Glycereth-7 Benzoate synthesis:

Biocatalysis: The use of enzymes, such as lipases, as catalysts in esterification reactions offers a promising green alternative to traditional chemical catalysts. mdpi.com Biocatalysts operate under mild conditions (lower temperature and pressure), are highly specific, and can reduce the formation of byproducts, thereby minimizing waste. mdpi.com Research in this area would involve screening for suitable enzymes that can efficiently catalyze the reaction between glycereth-7 and benzoic acid or its derivatives.

Renewable Feedstocks: A significant advancement would be the production of the precursors of this compound—glycerin, ethylene (B1197577) oxide, and benzoic acid—from renewable biological sources instead of petroleum-based feedstocks. ctpa.org.uk For instance, glycerin is a byproduct of biodiesel production, and researchers are actively exploring bio-based routes to ethylene oxide and benzoic acid.

Process Intensification: Investigating continuous flow reactors and advanced separation techniques, such as pervaporation membranes, could lead to more efficient and less energy-intensive production processes. mdpi.com These technologies can improve reaction kinetics, facilitate catalyst recycling, and simplify product purification. mdpi.com

Alternative Solvents: The search for greener solvents to replace conventional organic solvents is a cornerstone of sustainable chemistry. youtube.com Research could explore the use of ionic liquids or supercritical fluids as reaction media for the synthesis of this compound, which can offer benefits in terms of recyclability and reduced environmental impact.

Table 1: Potential Green Chemistry Approaches for this compound Synthesis
ApproachDescriptionPotential Benefits
BiocatalysisUse of enzymes (e.g., lipases) as catalysts.Milder reaction conditions, higher selectivity, reduced byproducts, biodegradability of catalyst. mdpi.com
Renewable FeedstocksSourcing precursors from biological materials.Reduced reliance on fossil fuels, potential for a lower carbon footprint. ctpa.org.uk
Process IntensificationEmploying technologies like continuous flow reactors.Increased efficiency, lower energy consumption, smaller reactor footprint. mdpi.com
Greener SolventsUtilizing environmentally benign solvent systems.Reduced volatile organic compound (VOC) emissions, improved process safety. youtube.com

Advanced Computational Modeling for Structure-Function Prediction

Computational modeling presents a powerful tool for accelerating the understanding and application of this compound without the need for extensive and time-consuming laboratory experiments. researchgate.net By employing molecular modeling and simulation techniques, it is possible to predict the physicochemical properties and functional performance of this compound, leading to more targeted and efficient formulation design. researchgate.net

Future research in this domain could include:

Predictive Models for Emolliency and Emulsification: Developing quantitative structure-property relationship (QSPR) models could help correlate the molecular structure of this compound with its performance as an emollient and emulsifier. researchgate.net These models can predict how variations in the length of the ethoxylated chain or modifications to the benzoate group would affect properties like skin feel, spreading, and emulsion stability. nih.govntou.edu.tw

Interaction with Skin Lipids: Molecular dynamics simulations could be used to model the interaction of this compound with the lipid matrix of the stratum corneum at an atomic level. nih.gov This would provide valuable insights into its mechanism of action as a skin-conditioning agent and could guide the design of more effective skincare ingredients. nih.gov

Solvent Behavior Prediction: Computational methods can predict the solvency power of this compound for various cosmetic and pharmaceutical actives. This would enable formulators to select the optimal concentration of the ester to ensure the stability and efficacy of the final product.

Force Field Development: The development of accurate and validated force fields specific to ethoxylated esters like this compound would enhance the predictive power of molecular simulations for a wide range of properties, from thermodynamic to mechanical. dtic.mil

Table 2: Applications of Computational Modeling for this compound
Modeling TechniqueResearch FocusPredicted Outcomes
QSPRStructure-function relationships.Prediction of emolliency, emulsification efficiency, and sensory profile. researchgate.net
Molecular DynamicsInteraction with biological systems.Understanding of skin penetration and interaction with lipid bilayers. nih.gov
Quantum MechanicsMetabolic stability prediction.Estimation of biodegradability and potential metabolic pathways. bohrium.com

Exploration of New Mechanistic Roles in Material Science and Chemical Engineering

Beyond its current applications, the unique chemical structure of this compound, which combines a flexible ethoxylated chain with a rigid aromatic ring, suggests its potential for novel roles in material science and chemical engineering. medium.comreagent.co.ukvenus-goa.com

Unexplored avenues for research in these fields include:

Plasticization of Polymers: Esters are widely used as plasticizers to enhance the flexibility and durability of plastics. youtube.com The potential of this compound as a bio-based and potentially biodegradable plasticizer for various polymer systems, such as polylactic acid (PLA) or polyvinyl chloride (PVC), could be investigated.

Rheology Modification: The amphiphilic nature of this compound suggests it could act as a rheology modifier in complex fluid systems. hroc.in Its ability to influence viscosity and flow behavior could be valuable in formulations for coatings, inks, and drilling fluids. rimpro-india.com

Dispersing Agent: The surfactant-like properties of ethoxylated compounds make them effective dispersing agents. venus-goa.com Research could explore the use of this compound in preventing the agglomeration of particles in suspensions and colloids, which is critical in the manufacturing of ceramics, paints, and agrochemical formulations. hroc.in

Phase Change Materials: Aromatic esters are being investigated as potential phase change materials (PCMs) for thermal energy storage. mdpi.com The thermal properties of this compound, such as its melting point and enthalpy of fusion, could be characterized to assess its suitability for such applications. mdpi.com

Integration into Smart and Responsive Chemical Systems

"Smart" materials that respond to external stimuli are at the forefront of materials science innovation. iberdrola.com The chemical structure of this compound contains moieties that could potentially be leveraged for the development of such responsive systems.

Future research could focus on:

Stimuli-Responsive Emulsions: The stability of emulsions formulated with this compound could be designed to be sensitive to triggers like pH, temperature, or ionic strength. This could lead to the development of controlled-release systems for active ingredients in pharmaceuticals and cosmetics. bohrium.comsigmaaldrich.com

Encapsulation and Delivery Systems: The benzoate group offers a site for further chemical modification, allowing for the attachment of targeting ligands or stimuli-responsive groups. This could enable the use of this compound in the creation of nanocarriers for targeted drug delivery. rsc.orgrsc.org

Self-Healing Materials: The flexible ethoxylated chains and potential for intermolecular interactions suggest that this compound could be incorporated into polymer networks to impart self-healing properties. Research in this area would explore how the compound can promote the repair of microscopic damage in materials.

Comprehensive Life Cycle Assessment for Industrial Applications

A thorough understanding of the environmental impact of a chemical throughout its entire life cycle is crucial for sustainable development. stahl.com A comprehensive Life Cycle Assessment (LCA) for this compound would provide a holistic view of its environmental footprint, from raw material extraction to end-of-life disposal. covalo.comsemanticscholar.org

A future LCA study should encompass:

Cradle-to-Grave Analysis: The assessment should quantify the environmental impacts at each stage, including the sourcing of raw materials, the manufacturing process, transportation, use in final products, and eventual disposal or biodegradation. covalo.com

Impact Category Evaluation: The LCA should evaluate a wide range of environmental impact categories, such as global warming potential, ozone depletion potential, acidification, and ecotoxicity. nih.govecomundo.eu

Comparison with Alternatives: The environmental performance of this compound should be benchmarked against other emollients and emulsifiers used in the industry. This would provide valuable data for formulators to make more sustainable ingredient choices. earthshiftglobal.comslrconsulting.com

Identification of Hotspots: The LCA will identify the stages in the life cycle of this compound that contribute most significantly to its environmental impact, thereby highlighting areas for improvement. p6technologies.com

Table 3: Key Stages in the Life Cycle Assessment of this compound
Life Cycle StageKey ConsiderationsPotential Environmental Impacts
Raw Material AcquisitionOrigin of glycerin, ethylene oxide, and benzoic acid (fossil-based vs. bio-based).Resource depletion, land use change.
ManufacturingEnergy consumption, catalyst efficiency, waste generation.Greenhouse gas emissions, water pollution.
Use PhaseRelease into wastewater from rinse-off products.Aquatic toxicity. nih.gov
End-of-LifeBiodegradability in various environmental compartments.Persistence in the environment, potential for bioaccumulation. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.